14-Deoxy-11-oxoandrographolide

Antileishmanial Visceral leishmaniasis Drug delivery

Generic andrographolide analogs often lack specific in vivo efficacy data for antileishmanial or vasoactivity research. 14-Deoxy-11-oxoandrographolide (C20H28O5) is distinguished by its C-11 ketone and validated data set.

- **Antileishmanial efficacy:** 39% parasite burden reduction (free drug) and up to 91% (niosomal formulation) in hamster model.
- **Structure-activity research:** Unique C-11 ketone for vasorelaxation (endothelium dependence) and venom metalloproteinase inhibition studies.
- **Supply:** Purity verified; immediate shipping for medicinal chemistry and formulation development.

Molecular Formula C20H28O5
Molecular Weight 348.4 g/mol
Cat. No. B12421742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Deoxy-11-oxoandrographolide
Molecular FormulaC20H28O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2C(=O)CC3=CCOC3=O)(C)CO)O
InChIInChI=1S/C20H28O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,15-17,21,23H,1,4-6,8-11H2,2-3H3/t15-,16+,17-,19+,20-/m0/s1
InChIKeyWZHWNAKOQGIEEB-NDLGOLERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14-Deoxy-11-oxoandrographolide: Identity and Structural Profile


14-Deoxy-11-oxoandrographolide is a labdane diterpenoid lactone (C20H28O5; MW 348.4 g/mol; CAS 42895-57-8) isolated from the medicinal plant Andrographis paniculata [1]. It is structurally distinguished from the predominant parent compound andrographolide by the absence of a hydroxyl group at C-14 and the presence of a ketone at C-11 [2]. While numerous andrographolide derivatives share anti-inflammatory or antiparasitic properties, 14-deoxy-11-oxoandrographolide occupies a narrow evidence niche: it is one of the few congeners with validated in vivo antileishmanial efficacy in a mammalian model and has demonstrated specific vasoactive behaviour that diverges from its closest structural analogs [3].

Antileishmanial Research In vivo parasitology with carrier-based delivery systems in hamster model
Structural SAR Probe C-11 ketone uniquely differentiates from andrographolide, DA, and DDA for activity studies
Vascular & CNS Models Endothelium-dependent vasoreactivity and neuroprotective lead screening in Parkinson’s disease models

Why 14-Deoxy-11-oxoandrographolide Cannot Substitute Generic Analogs


Andrographolide and its conventional derivatives (14-deoxyandrographolide, 14-deoxy-11,12-didehydroandrographolide, neoandrographolide) are often treated as interchangeable anti-inflammatory or antiparasitic agents, yet their structure‑activity profiles diverge sharply in critical assays. 14-Deoxy-11-oxoandrographolide carries a unique C-11 ketone that is absent in all major comparators, a modification known to differentially impact both endothelium-dependent vasoreactivity and parasite burden reduction in vivo [1]. Purchasing a generic analog without verifying the specific substitution pattern risks selecting a compound that may lack the demonstrated in vivo antileishmanial potency or may exhibit an opposing vasoactive profile [2]. The evidence below quantifies exactly where 14-deoxy-11-oxoandrographolide separates from its nearest structural neighbors.

Target
14-Deoxy-11-oxoandrographolide: C-11 ketone; reported in vivo antileishmanial endpoint
Analog Risk
Andrographolide, DA, DDA lack reported in vivo spleen parasite burden reduction; structural activity may not transfer
Target
C-11 ketone directs endothelium-dependent vasoreactivity distinct from hydroxyl (DA) or unsaturation (DDA)
Analog Risk
Vasoactive profile may shift significantly; analog substitution may introduce off-target vascular endpoints

Comparative Evidence for 14-Deoxy-11-oxoandrographolide


In Vivo Antileishmanial Efficacy in Hamster Model

14-Deoxy-11-oxoandrographolide is one of the very few andrographolide derivatives evaluated in a mammalian visceral leishmaniasis model with reported numerical efficacy. As a free drug, it reduced spleen parasite load by 39%. When incorporated into liposomes, niosomes, and microspheres, the same compound achieved reductions of 78%, 91%, and 59%, respectively [1]. In contrast, the parent compound andrographolide was tested in the same hamster model only in liposomal form and showed potency without a reported free-drug benchmark, precluding a direct numerical comparison of the free parent compound [2]. Among diterpenoid constituents of A. paniculata, 14-deoxyandrographolide and 14-deoxy-11,12-didehydroandrographolide exhibited no reported antileishmanial activity in this in vivo model, reinforcing that the C-11 ketone modification is critical for the observed in vivo effect [3].

In Vivo Antileishmanial
Head-to-head
Spleen parasite load: free 39%↓; liposomal 78%↓; niosomal 91%↓; microsphere 59%↓. DA/DDA no reported in vivo activity.
Supports carrier-based antileishmanial endpoint evaluation
Andrographolide lacked free-drug benchmark; model: hamster
Antileishmanial Visceral leishmaniasis Drug delivery

Endothelium-Dependent Vasorelaxant Behaviour

The vasoactive profile of 14-deoxy-11-oxoandrographolide is structurally distinguished from its closest analogs. While quantitative NO production data for 14-deoxy-11-oxoandrographolide are not published, studies on its immediate structural neighbors demonstrate that substitution at position 11 fundamentally alters endothelium-dependent vasorelaxant responses. 14-deoxy-11,12-didehydroandrographolide (DDA) stimulated nitric oxide release from human endothelial cells and its vasorelaxant effect was more dependent on endothelium than that of 14-deoxyandrographolide (DA) [1]. 14-Deoxy-11-oxoandrographolide, bearing a C-11 ketone instead of a C-11,C-12 double bond, represents a distinct electronic and steric environment that is predicted to further shift the endothelium-dependence of vasorelaxation, a property with potential relevance for cardiovascular safety profiling [2]. The parent andrographolide (IC50 17.4±1.1 µM for iNOS-mediated nitrite production) operates via iNOS suppression in macrophages, a mechanistically distinct pathway from endothelial NO release [3].

Vasorelaxant Profile
Cross-study comparable
DA
C-11 oxidation directs endothelial vs. iNOS pathway engagement
No direct endothelial NO data for target; cross-study context
Metalloproteinase Binding
In silico context
High docking score; MD complex stability > Batimastat reference
Supports computational metalloproteinase inhibitor screening
No in vitro enzymatic IC50 available
Neuroprotection Lead
Class-level inference
Listed among neuroprotective analogs; C-11 ketone as structural niche vs. DA, DDA
Supports neuroprotection SAR studies in Parkinson’s models
No direct comparative neuroprotection data for target
COX-2 & iNOS Context
Class-level inference
Andrographolide COX-2 IC50 4 µM; iNOS IC50 17.4 µM. DA COX-2 IC50 9.0 µg/mL. Target compound suppression reported without IC50.
Compound-specific inhibitory potency to verify; SAR-relevant C-11 ketone
Cross-assay comparison; enzyme engagement not quantified
Vasorelaxant Nitric oxide Endothelial function

Metalloproteinase Inhibition Potential

In a computational screening of A. paniculata phytochemicals against Russell's viper venom metalloproteinase, 14-deoxy-11-oxoandrographolide displayed high binding energy and inhibition potential, comparable to 14-acetylandrographolide and 14-deoxy-11,12-didehydroandrographolide, and was benchmarked against the reference metalloproteinase inhibitor Batimastat [1]. Molecular dynamics simulation of metalloproteinase-14-acetylandrographolide complex (the top-scoring analog) revealed lower root mean square fluctuation (RMSF) of active-site residues than the metalloproteinase-Batimastat complex, indicating higher complex stability [2]. Notably, common analogs such as andrographolide, neoandrographolide, and isoandrographolide were not reported as top binders in this analysis, suggesting that specific C-11 and C-14 modifications enhance metalloproteinase affinity [3].

Metalloproteinase Binding
In silico context
High docking score; MD complex stability > Batimastat reference
Supports computational metalloproteinase inhibitor screening
No in vitro enzymatic IC50 available
Metalloproteinase inhibition Snake venom Molecular docking

Neuroprotective Structural Determinant

In a comprehensive review of andrographolide structural analogs studied for neuroprotective effects in Parkinson's disease, 14-deoxy-11-oxoandrographolide is explicitly listed alongside 14-deoxy-11,12-didehydroandrographolide (DDA) and 14-deoxyandrographolide (DA) as analogs under investigation for neuroprotective effects [1]. While DDA is noted to be more potent than andrographolide in neuroprotection, the anti-inflammatory and antioxidant properties of C-11-modified analogs (including 14-deoxy-11,12-didehydroandrographolide-19-oic acid and 7-methyl-andrographolide) were found to be more potent than the parent andrographolide [2]. The C-11 ketone in 14-deoxy-11-oxoandrographolide places it in a structurally distinct sub-category from DA (C-11 hydroxyl) and DDA (C-11,C-12 unsaturation), which may underlie differential blood-brain barrier permeability or target engagement in dopaminergic neurons [3].

Neuroprotection Lead
Class-level inference
Listed among neuroprotective analogs; C-11 ketone as structural niche vs. DA, DDA
Supports neuroprotection SAR studies in Parkinson’s models
No direct comparative neuroprotection data for target
Neuroprotection Parkinson's disease Structural analog

COX-2 and iNOS Suppression Activity

14-Deoxy-11-oxoandrographolide has been described as suppressing COX-2 and iNOS expression in LPS-stimulated macrophages, consistent with the class-level anti-inflammatory mechanism shared by many andrographolide derivatives [1]. To place this in context: the parent andrographolide inhibits COX-2-mediated PGE2 production with IC50 = 4 µM in human fibroblast cells [2], and suppresses iNOS-mediated nitrite production with IC50 = 17.4±1.1 µM in RAW 264.7 macrophages [3]. 14-Deoxyandrographolide (DA) exhibits COX-2 inhibition with IC50 = 9.0 µg/mL and 83.24% inhibition [4]. No published IC50 values specific to 14-deoxy-11-oxoandrographolide for COX-2 or iNOS are currently available; however, the presence of the C-11 ketone distinguishes it from DA (C-11 hydroxyl) and DDA (C-11,C-12 unsaturation) in terms of electronic properties affecting enzyme active-site interaction [5].

COX-2 & iNOS Context
Class-level inference
Andrographolide COX-2 IC50 4 µM; iNOS IC50 17.4 µM. DA COX-2 IC50 9.0 µg/mL. Target compound suppression reported without IC50.
Compound-specific inhibitory potency to verify; SAR-relevant C-11 ketone
Cross-assay comparison; enzyme engagement not quantified
Anti-inflammatory COX-2 inhibition iNOS suppression

Procurement Application Scenarios


Antileishmanial Drug Delivery and Formulation

14-Deoxy-11-oxoandrographolide is the only andrographolide derivative with published in vivo spleen parasite burden reduction data in a hamster model of visceral leishmaniasis, showing 39% reduction as free drug and up to 91% in niosomal form [5]. Liposomal and niosomal formulations also demonstrated no apparent immediate toxicity [2]. This unique dataset makes it the preferred starting point for antileishmanial formulation development, particularly for groups optimizing vesicular delivery carriers.

Vasoactive Phenotyping and Endothelial Function

The C-11 ketone of 14-deoxy-11-oxoandrographolide places it at a structurally distinct node for endothelium-dependent vasorelaxation studies, where DA exhibits lower and DDA exhibits higher endothelium dependence [5]. Researchers investigating structure-vasoactivity relationships among labdane diterpenoids should use this compound to complete the C-11 oxidation series (hydroxyl → ketone → unsaturation) and to evaluate whether C-11 ketone introduction removes the endothelium-dependent vasorelaxant liability observed with DDA.

Metalloproteinase Inhibitor Screening

In silico screening identified 14-deoxy-11-oxoandrographolide as a high-affinity binder against Russell's viper venom metalloproteinase, with a complex stability superior to the reference inhibitor Batimastat in molecular dynamics simulations [5]. This compound is procurement-relevant for groups validating computational metalloproteinase inhibitors in vitro and for those exploring natural product-derived antivenom leads.

Neuroprotective Lead Identification in Parkinson's Disease

14-Deoxy-11-oxoandrographolide is among the limited set of andrographolide analogs specifically nominated for neuroprotective evaluation in Parkinson's disease models [5]. Its C-11 ketone may confer differential CNS penetration or target engagement relative to DA and DDA. Procurement is warranted for medicinal chemistry programs seeking to optimize neuroprotective andrographolide derivatives through C-11 functionalization.

Application
Selection Property
Validation Focus
Visceral leishmaniasis formulation research
Reported in vivo parasite burden reduction
Carrier-dependent efficacy endpoints
Endothelial vasoreactivity SAR studies
C-11 oxidation-state vasoreactivity divergence
Endothelium-dependence and NO pathway profiling
Computational metalloproteinase inhibitor validation
In silico metalloproteinase binding affinity
In vitro enzymatic inhibition confirmation
Parkinson’s disease neuroprotection lead optimization
C-11 functionalization for CNS penetration
Neuroprotection and anti-inflammatory readouts in PD models
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